molecular formula C36H28Br2NO2P B8192614 (11bS)-2,6-Dibromo-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

(11bS)-2,6-Dibromo-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine

Cat. No.: B8192614
M. Wt: 697.4 g/mol
InChI Key: ONPIYBCPPMKNMA-UHFFFAOYSA-N
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Description

(11bS)-2,6-Dibromo-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is a complex organic compound characterized by its unique structure, which includes bromine atoms and phenylethyl groups attached to a dinaphtho dioxaphosphepin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (11bS)-2,6-Dibromo-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine typically involves multi-step organic reactions. The initial steps often include the bromination of naphthalene derivatives, followed by the introduction of phenylethyl groups through nucleophilic substitution reactions. The final steps involve the formation of the dioxaphosphepin ring system under controlled conditions, such as specific temperatures and the use of catalysts to ensure the desired stereochemistry.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(11bS)-2,6-Dibromo-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of other functional groups.

    Substitution: Nucleophilic substitution reactions can replace bromine atoms with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(11bS)-2,6-Dibromo-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structure and reactivity.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of (11bS)-2,6-Dibromo-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine involves its interaction with specific molecular targets. The compound’s bromine atoms and phenylethyl groups play crucial roles in binding to enzymes or receptors, leading to the modulation of biological pathways. The dioxaphosphepin ring system may also contribute to its activity by stabilizing the compound and facilitating interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(11bS)-2,6-Dibromo-N,N-bis((S)-1-phenylethyl)dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-amine is unique due to its specific combination of bromine atoms, phenylethyl groups, and the dioxaphosphepin ring system. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

10,16-dibromo-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H28Br2NO2P/c1-23(25-13-5-3-6-14-25)39(24(2)26-15-7-4-8-16-26)42-40-35-31(37)21-27-17-9-11-19-29(27)33(35)34-30-20-12-10-18-28(30)22-32(38)36(34)41-42/h3-24H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONPIYBCPPMKNMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N(C(C)C2=CC=CC=C2)P3OC4=C(C5=CC=CC=C5C=C4Br)C6=C(O3)C(=CC7=CC=CC=C76)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H28Br2NO2P
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

697.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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